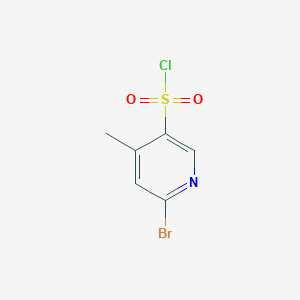

6-Bromo-4-methylpyridine-3-sulfonyl chloride

Description

6-Bromo-4-methylpyridine-3-sulfonyl chloride is a halogenated pyridine derivative characterized by a bromine atom at position 6, a methyl group at position 4, and a sulfonyl chloride functional group at position 2. The sulfonyl chloride group enables nucleophilic substitution reactions, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives. Its bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group contributes to steric and electronic modulation of the pyridine ring.

Properties

IUPAC Name |

6-bromo-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQXFAILSCWGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592629-33-8 | |

| Record name | 6-bromo-4-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

6-Bromo-4-methylpyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can also participate in further functionalization reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

A key analog, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (), shares the sulfonyl chloride group and halogenated pyridine backbone but differs in substituents:

- Halogen type : Chlorine (Cl) vs. Bromine (Br) in the target compound. Bromine’s larger atomic size and polarizability may enhance leaving-group ability in nucleophilic substitutions.

- Substituent at position 4: Trifluoromethyl (CF₃) vs. Methyl (CH₃).

Table 1: Structural and Electronic Comparison

| Compound | Substituents (Positions) | Molecular Weight (g/mol)* | Key Electronic Effects |

|---|---|---|---|

| 6-Bromo-4-methylpyridine-3-sulfonyl chloride | Br (6), CH₃ (4), SO₂Cl (3) | ~285.5 | Moderate electron donation from CH₃ |

| 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | Cl (6), CF₃ (4), SO₂Cl (3) | ~279.5 | Strong electron withdrawal from CF₃ |

*Calculated based on atomic masses.

Stability and Handling

- This compound : Likely requires storage in cool, dry conditions to prevent hydrolysis of the sulfonyl chloride group. Bromine’s sensitivity to light may necessitate amber glassware.

- 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Explicitly noted to require careful handling and ventilation due to irritancy risks .

Research Implications and Gaps

While this compound shows promise, direct experimental data on its reactivity and stability are sparse. Comparative studies with the chloro-CF₃ analog () suggest that substituent electronic effects dominate application-specific performance. Further research is needed to explore its catalytic behavior and biological activity.

Biological Activity

6-Bromo-4-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a sulfonyl chloride functional group attached to a pyridine ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in cancer treatment and other diseases.

- Molecular Formula : C6H6BrClN2O2S

- Molecular Weight : 255.55 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position.

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent . The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can lead to the modification of various biomolecules. This reactivity is essential for its potential role in drug development, particularly in creating sulfonamide compounds that exhibit diverse biological activities.

Anticancer Properties

Recent studies have suggested that compounds similar to this compound may exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in cancer cell proliferation and survival. Inhibition of PRMT5 can lead to reduced growth in cancer cells, particularly those with specific genetic alterations such as MTAP deletion .

Inhibition of Protein Interactions

The compound's structure allows it to interfere with protein-protein interactions crucial for cellular functions. For example, studies have demonstrated that halogenated pyridine derivatives can form covalent bonds with cysteine residues in target proteins, disrupting their normal function and potentially leading to apoptosis in cancer cells .

Case Studies

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-methylpyridine with chlorosulfonic acid under controlled conditions. This method allows for high yields and purity, making it suitable for research applications.

Potential Applications

- Drug Development : As an intermediate in synthesizing novel sulfonamide drugs.

- Biochemical Research : For studying protein interactions and modifications.

- Antimicrobial Agents : Investigating its efficacy against bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.